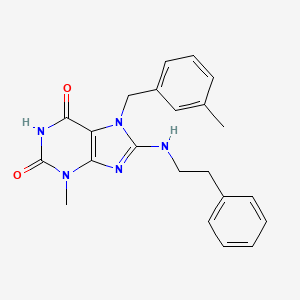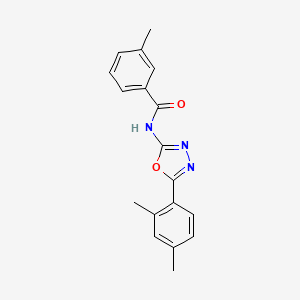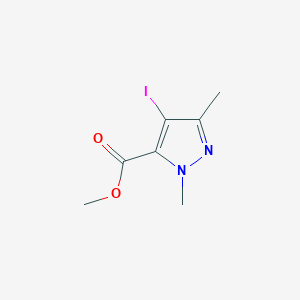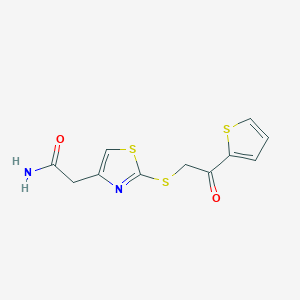![molecular formula C19H20N4O3S B2552017 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline CAS No. 2379996-66-2](/img/structure/B2552017.png)
8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline, also known as PPSQ, is a chemical compound that has been studied for its potential applications in scientific research. PPSQ is a member of the quinoline family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory and anti-tumor effects.
Mécanisme D'action
The exact mechanism of action of 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes within cells, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
Studies have shown that 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline has a variety of biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline has also been shown to have anti-inflammatory effects, potentially through its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline for lab experiments is its fluorescent properties, which make it useful for imaging of biological tissues and cells. However, 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline, including:
1. Further investigation of the compound's mechanism of action and potential targets within cells.
2. Development of new synthetic methods for 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline that may improve its solubility and other properties.
3. Exploration of the potential therapeutic applications of 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline for the treatment of cancer and other diseases.
4. Investigation of the potential use of 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline as a tool for studying cellular signaling pathways and gene expression.
5. Development of new derivatives of 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline with improved properties or enhanced biological activities.
Méthodes De Synthèse
8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline can be synthesized using a multi-step process that involves the reaction of various chemical precursors. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-aminopyrimidine to form a key intermediate, which is then reacted with piperidine and sulfonyl chloride to form 8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline.
Applications De Recherche Scientifique
8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline has been studied for a variety of scientific research applications, including as a fluorescent probe for imaging of biological tissues and as a potential therapeutic agent for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
8-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-27(25,17-6-1-4-16-5-2-9-20-18(16)17)23-12-7-15(8-13-23)14-26-19-21-10-3-11-22-19/h1-6,9-11,15H,7-8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETFPBYWGBECCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2551944.png)




![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)
![Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2551953.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B2551954.png)


